molecular formula C25H17Cl2F3N2O3 B2895615 (2E)-N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-3-{3-[(4-CHLOROPHENYL)METHOXY]-4-METHOXYPHENYL}-2-CYANOPROP-2-ENAMIDE CAS No. 342581-41-3

(2E)-N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-3-{3-[(4-CHLOROPHENYL)METHOXY]-4-METHOXYPHENYL}-2-CYANOPROP-2-ENAMIDE

Cat. No.: B2895615
CAS No.: 342581-41-3
M. Wt: 521.32
InChI Key: XTKNIZWHUORTHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-3-{3-[(4-CHLOROPHENYL)METHOXY]-4-METHOXYPHENYL}-2-CYANOPROP-2-ENAMIDE is a complex organic compound characterized by its unique structure and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-3-{3-[(4-CHLOROPHENYL)METHOXY]-4-METHOXYPHENYL}-2-CYANOPROP-2-ENAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the phenyl and methoxyphenyl intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include chlorinating agents, methoxylating agents, and cyanating agents. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) ensures the purity and quality of the final product. Industrial production also emphasizes the optimization of reaction conditions to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-3-{3-[(4-CHLOROPHENYL)METHOXY]-4-METHOXYPHENYL}-2-CYANOPROP-2-ENAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation and methoxylation are common substitution reactions, where halogen or methoxy groups are introduced into the compound.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorine gas for halogenation and dimethyl sulfate for methoxylation.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as halogenated or methoxylated analogs, which may have distinct chemical and physical properties.

Scientific Research Applications

(2E)-N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-3-{3-[(4-CHLOROPHENYL)METHOXY]-4-METHOXYPHENYL}-2-CYANOPROP-2-ENAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-3-{3-[(4-CHLOROPHENYL)METHOXY]-4-METHOXYPHENYL}-2-CYANOPROP-2-ENAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (2E)-N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-3-{3-[(4-CHLOROPHENYL)METHOXY]-4-METHOXYPHENYL}-2-CYANOPROP-2-ENAMIDE include:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

(E)-3-[3-[(4-chlorophenyl)methoxy]-4-methoxyphenyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17Cl2F3N2O3/c1-34-22-9-4-16(11-23(22)35-14-15-2-6-19(26)7-3-15)10-17(13-31)24(33)32-21-12-18(25(28,29)30)5-8-20(21)27/h2-12H,14H2,1H3,(H,32,33)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTKNIZWHUORTHV-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)OCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)OCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17Cl2F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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